Tretazicar is under investigation in clinical trial NCT00746590 (Study of Anti-tumour Effects and Safety of Prolarix™ in Hepatocellular Carcinoma). Tretazicar is a prodrug of a bifunctional alkylating, dinitrobenzamide derivative with antineoplastic activity. Tretazicar can be activated by the human enzyme quinone oxidoreductase 2 (NQO2) in the presence of the cosubstrate caricotamide, an analogue of the natural cosubstrate dihydronicotinamide riboside (NRH), which acts as an electron donor. The resulting active, but short-lived metabolite, dinitrobenzamide, leads to DNA replication inhibition and the induction of apoptosis in NQO2 expressing cancer cells. Due to the lack of the natural cosubstrate NRH, NQO2 expression is normally latent but is upregulated in certain types of tumor cells.
Related Compounds
Dinitrobenzamide
Compound Description: Dinitrobenzamide is a highly reactive bifunctional alkylating agent. It is the active metabolite of the prodrug Tretazicar. Dinitrobenzamide induces apoptosis in cancer cells by causing a high degree of DNA interstrand cross-links, thereby inhibiting DNA replication [, ].
Compound Description: Caricotamide is a synthetic co-substrate for the enzyme NRH:quinone oxidoreductase 2 (NQO2) []. It acts as an electron donor, enhancing the enzyme's ability to activate Tretazicar [, , ].
Relevance: Caricotamide plays a crucial role in the activation of Tretazicar. It acts as a co-substrate for NQO2, the enzyme responsible for converting Tretazicar into its active form, dinitrobenzamide. Studies have investigated the synergistic effect of Caricotamide and Tretazicar in clinical trials [].
Dihydronicotinamide Riboside (NRH)
CNOB (C16H7CIN2O4)
Compound Description: CNOB is a prodrug investigated in gene-directed enzyme prodrug therapy (GDEPT) []. While not clinically tested, it can be activated by the enzyme HChrR6 to generate the drug MCHB.
MCHB (C16H9CIN2O2)
Compound Description: MCHB is the fluorescent active metabolite of the prodrug CNOB, generated by the enzyme HChrR6 [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
YH18968 is a GPR119 agonist, improving glucose tolerance and augmenting the glucose lowering effect. YH18968 augments the plasma level of active GLP-1 in normal mice in combination treatment with a dipeptidyl peptidase 4 (DPP-4) inhibitor.
YH16899 is an inhibitor of the KRS-67LR interaction by directly blocking the association between KRS and 67LR, suppressing the dynamic movement of the N-terminal extension of KRS and reducing membrane localization of KRS.
YH 239-EE is an ethyl ester prodrug form of YH 239, a potent inhibitor of the p53-MDM2 protein-protein interaction. YH 239-EE (20 μM) inhibits the growth of OCI-AML-3 cells and halts the cell cycle at the sub-G1 phase and induces apoptosis in NB4 and MOLM-13 cells. YH239-EE is a highly potent p53-MDM2 antagonist.